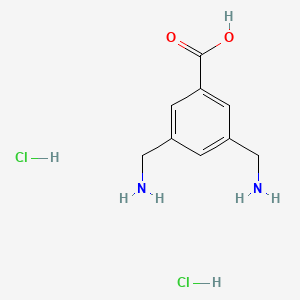

3,5-Bis(aminomethyl)benzoic acid dihydrochloride

Description

Propriétés

IUPAC Name |

3,5-bis(aminomethyl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBHQXEYLPXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride typically involves the reaction of 3,5-diformylbenzoic acid with ammonia or an amine source under controlled conditions. The reaction proceeds through the formation of intermediate imines, which are subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Bis(aminomethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

3,5-Bis(aminomethyl)benzoic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity.

Drug Development

The compound has been studied for its potential as a lead compound in drug development, particularly for targeting specific biological pathways:

- Hsp70 Inhibitors : Research indicates that derivatives of 3,5-bis(aminomethyl)benzoic acid can inhibit heat shock protein 70 (Hsp70), which is implicated in cancer cell survival. This inhibition can lead to enhanced apoptosis in cancer cells, presenting a promising therapeutic avenue .

- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science:

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with specific functional properties. For instance:

- Polymeric Hydrogels : It can be incorporated into hydrogel formulations for drug delivery systems, enhancing the release profiles of therapeutic agents due to its solubility and reactivity .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that yield high purity and yield:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 4-(Aminomethyl)benzoic acid | Reflux with ammonium acetate | High |

| Step 2 | Reaction with trifluoromethylbenzaldehyde | Controlled temperature | Moderate |

The ability to synthesize derivatives allows researchers to explore modifications that could enhance efficacy or reduce side effects in pharmaceutical applications .

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives based on this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study on Antimicrobial Properties

Another research project focused on evaluating the antimicrobial efficacy of this compound against common pathogens. Results indicated that it showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibiotics .

Mécanisme D'action

The mechanism of action of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of key enzymes and proteins involved in various cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

A detailed comparison with analogous benzoic acid derivatives is provided below, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride and Analogues

Key Differences and Research Findings

Structural and Functional Variations

- Aminomethyl vs. Trifluoromethyl Groups: The electron-donating aminomethyl groups in the target compound enhance its basicity and ability to form hydrogen bonds, whereas electron-withdrawing trifluoromethyl groups in 725-89-3 increase acidity (pKa ~1.5 vs. ~4.5 for aminomethyl derivatives) .

- Dihydrochloride Salt : The dihydrochloride form of 185963-32-0 improves water solubility (>50 mg/mL) compared to neutral analogues like 725-89-3, which are soluble primarily in organic solvents .

Activité Biologique

3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS No. 185963-32-0) is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂Cl₂N₂O₂, with a molecular weight of approximately 216.67 g/mol. The compound features two aminomethyl groups attached to a benzoic acid structure, enhancing its solubility and biological activity.

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Preliminary data suggest that it exhibits significant binding affinity with various biological targets, including:

- Cholinesterases : The compound may demonstrate inhibitory effects similar to established inhibitors like donepezil, which is used in Alzheimer's treatment .

- Proteolytic Enzymes : It acts as a competitive inhibitor of certain proteases, which could have implications in drug development for conditions requiring modulation of proteolytic activity.

2. Anticancer Activity

Research indicates that derivatives of 3,5-Bis(aminomethyl)benzoic acid have shown promising anticancer properties. For instance:

- Compounds derived from it exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin and 5-fluorouracil against various cancer cell lines, including MCF-7 and A549 .

- The most potent derivatives demonstrated significant growth inhibition with IC50 values below 10 µM against human cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The general steps include:

- Formation of the Benzoic Acid Backbone : Starting from commercially available benzoic acid derivatives.

- Aminomethylation : Introducing aminomethyl groups through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : Converting the base form into the dihydrochloride salt to enhance solubility.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-Aminobenzoic Acid | Amino Acid Derivative | Lower solubility than 3,5-Bis(aminomethyl)benzoic acid |

| 4-Aminobenzoic Acid | Amino Acid Derivative | Similar antimicrobial properties but less potent |

| 2,4-Diaminobenzoic Acid | Diamine | More basic nature; used primarily in dye synthesis |

| 3-(Aminomethyl)phenylboronic Acid | Boronic Acid Derivative | Used in cross-coupling reactions; different properties |

Case Studies and Research Findings

Recent studies have focused on the biological interactions and therapeutic potential of this compound:

- Anticholinesterase Activity : In vitro studies showed that related compounds exhibited IC50 values ranging from 0.10 to 5.10 µM against acetylcholinesterase (AChE), indicating potential for treating neurodegenerative diseases .

- Antiproliferative Effects : Significant inhibitory activity was observed against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 3,5-bis(aminomethyl)benzoic acid dihydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves functionalization of 3,5-dimethylbenzoic acid derivatives. A common approach includes:

Bromination or chlorination of methyl groups at positions 3 and 5 of the benzoic acid backbone, followed by substitution with phthalimide-protected amines.

Deprotection using hydrazine or HCl to yield free amine groups.

Salt formation via HCl treatment to produce the dihydrochloride form.

Intermediates are characterized using:

- NMR (¹H/¹³C) to confirm substitution patterns and deprotection efficiency.

- Mass spectrometry (ESI-MS) to verify molecular weights .

- Elemental analysis to validate stoichiometry of the hydrochloride salt .

Basic: How can the purity and stability of this compound be assessed under varying storage conditions?

Methodological Answer:

- Purity Assessment :

- Stability Studies :

Advanced: How do computational methods (DFT, molecular dynamics) predict the reactivity of this compound in aqueous environments?

Methodological Answer:

-

Density Functional Theory (DFT) : Calculate charge distribution and protonation states of amine groups to predict solubility and ionic interactions .

-

Molecular Dynamics (MD) Simulations :

-

Example Data :

Property Calculated Value Experimental Value pKa (amine groups) 8.2–8.5 8.3 (titration) LogP (partition coeff) -1.5 -1.7 (HPLC)

Advanced: What analytical strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Impurity profiles : Use HPLC-MS/MS to detect trace intermediates (e.g., mono-aminomethyl derivatives) that may interfere with assays .

- Buffer compatibility : Test activity in phosphate vs. Tris buffers, as chloride ions (from HCl salt) may chelate metal cofactors in enzymes .

- Dose-response validation : Repeat assays with strictly anhydrous samples to rule out hydrolysis artifacts .

Advanced: How does this compound interact with biomacromolecules (proteins/DNA), and what techniques validate these interactions?

Methodological Answer:

- Protein Binding :

- DNA Interactions :

Advanced: What comparative studies exist between this compound and its structural analogs (e.g., chloro or fluoro derivatives)?

Methodological Answer:

- Synthetic Comparisons :

- Biological Comparisons :

Basic: What spectroscopic techniques are optimal for characterizing the hydrochloride salt form?

Methodological Answer:

- ¹H/¹³C NMR in D2O : Confirm the presence of hydrochloride counterions via absence of amine protons and shifts in aromatic signals .

- FT-IR : Identify N–H stretches (2500–3000 cm⁻¹) for protonated amines and C=O stretches (1680–1700 cm⁻¹) for the carboxylic acid .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify chloride content (binding energy ~198 eV for Cl 2p) .

Advanced: How can researchers design experiments to optimize the compound’s catalytic or chelating properties?

Methodological Answer:

- Chelation Studies :

- Catalytic Applications :

- Test as a ligand in Pd-catalyzed cross-coupling reactions; compare yields with commercial ligands (e.g., BINAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.